molecular formula C16H21NO4 B2576858 2-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-2-yl)acetic acid CAS No. 683220-35-1

2-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-2-yl)acetic acid

Cat. No.: B2576858
CAS No.: 683220-35-1
M. Wt: 291.347
InChI Key: MCCJUNNXZVNMDK-UHFFFAOYSA-N
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Description

2-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-2-yl)acetic acid (CAS: 1780999-60-1) is a synthetic intermediate featuring a tetrahydroquinoline core modified with a tert-butoxycarbonyl (Boc) protective group and an acetic acid side chain. Its molecular formula is C₁₆H₂₁NO₄, with a molecular weight of 291.34 g/mol . The Boc group enhances steric protection of the nitrogen atom, making the compound valuable in peptide synthesis and medicinal chemistry where selective deprotection is required.

Properties

IUPAC Name

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinolin-2-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-12(10-14(18)19)9-8-11-6-4-5-7-13(11)17/h4-7,12H,8-10H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCCJUNNXZVNMDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CCC2=CC=CC=C21)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-2-yl)acetic acid typically involves the protection of the amine group on the tetrahydroquinoline ring with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions are generally mild, often carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored for the efficient and sustainable synthesis of tert-butyl esters, which could be adapted for the production of 2-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-2-yl)acetic acid .

Chemical Reactions Analysis

Types of Reactions

2-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-2-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, which can then undergo further functionalization.

Scientific Research Applications

2-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-2-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-2-yl)acetic acid involves its ability to act as a precursor to other bioactive molecules. The Boc group serves as a protecting group for the amine, allowing for selective reactions to occur at other sites on the molecule. Upon deprotection, the free amine can interact with various molecular targets and pathways, depending on the specific application .

Comparison with Similar Compounds

Structural Variations

The compound’s structural analogs differ in three key aspects:

Presence of the Boc Group: The Boc group distinguishes it from unprotected derivatives like 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetic acid (CAS: 5622-49-1, MFCD11869129), which lacks steric protection, increasing its reactivity in nucleophilic reactions .

Ring System: Isoquinoline derivatives (e.g., 2-(2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)acetic acid, CAS: 1158755-33-9) exhibit distinct aromatic stacking and solubility profiles compared to quinoline-based analogs due to differences in π-π interactions .

Substituent Position and Stereochemistry: Substitution at the 2-yl position (target compound) versus 3-yl (e.g., (R)-2-(2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl)acetic acid, CAS: 332064-64-9) impacts molecular geometry and chiral recognition in enzymatic processes .

Physicochemical Properties

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Features
2-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-2-yl)acetic acid 1780999-60-1 C₁₆H₂₁NO₄ 291.34 Boc-protected quinoline core; acetic acid at 2-yl position
2-(1,2,3,4-Tetrahydroquinolin-6-yl)acetic acid 5622-49-1 C₁₁H₁₃NO₂ 191.23 Unprotected quinoline; higher reactivity due to free amine
2-(2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetic acid 1158755-34-0 C₁₆H₂₁NO₄ 291.34 Isoquinoline core; Boc group at 2-yl position
(R)-2-(2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl)acetic acid 332064-64-9 C₁₆H₂₁NO₄ 291.34 Chiral center (R-configuration); potential for enantioselective synthesis
2-(2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)acetic acid 81745-21-3 C₁₁H₁₁NO₃ 205.21 Oxo group at 2-position; increased polarity

Biological Activity

2-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-2-yl)acetic acid (CAS No. 1780999-60-1) is a compound of interest due to its potential biological activities. It belongs to the class of tetrahydroquinoline derivatives, which have been studied for various pharmacological effects including antitumor, antibacterial, and neuroprotective activities. This article reviews the biological activity of this compound based on recent research findings, highlighting its mechanisms of action and therapeutic potential.

  • Molecular Formula: C16H21NO4
  • Molecular Weight: 291.34 g/mol
  • CAS Number: 1780999-60-1
  • MDL Number: MFCD28140875

The biological activity of 2-(1-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-2-yl)acetic acid can be attributed to its structural characteristics that allow it to interact with various biological targets:

  • GPER Modulation : Research indicates that tetrahydroquinoline derivatives can modulate G protein-coupled estrogen receptors (GPER), which are implicated in cancer cell proliferation. Compounds designed with modifications on the tetrahydroquinoline scaffold have shown antiproliferative effects against renal and liver cancer cells at micromolar concentrations .
  • Antioxidant Activity : The presence of the tetrahydroquinoline structure is associated with antioxidant properties, which may contribute to neuroprotective effects by reducing oxidative stress in neuronal cells.
  • Inhibition of Tumor Growth : In vitro studies have demonstrated that certain derivatives exhibit significant growth inhibitory activity against various cancer cell lines, suggesting a potential role in cancer therapy .

Antiproliferative Effects

A study evaluated the antiproliferative effects of several tetrahydroquinoline derivatives, including 2-(1-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-2-yl)acetic acid. The results were quantified using half-maximal inhibitory concentration (IC50) values:

CompoundCell LineIC50 (µM)
Compound AMIA Paca-2 (Pancreatic Cancer)< 50
Compound BRCC4-VA (Renal Cancer)< 50
Compound CHep G2 (Liver Cancer)> 50

These findings indicate that while some derivatives show promising activity against specific cancer types, others may require further optimization to enhance efficacy .

Case Studies

  • Case Study on GPER Interaction : A compound structurally similar to 2-(1-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-2-yl)acetic acid was tested for its ability to bind and activate GPER in various cancer cell lines. The study found that activation of GPER led to downstream signaling that inhibited tumor growth and induced apoptosis in cancer cells .
  • Neuroprotective Potential : Another study investigated the neuroprotective effects of tetrahydroquinoline derivatives in models of neurodegeneration. The compounds were shown to reduce neuronal cell death induced by oxidative stress through modulation of antioxidant pathways .

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